molecular formula C14H10ClFO3 B2719960 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid CAS No. 1002312-89-1

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid

Cat. No.: B2719960
CAS No.: 1002312-89-1
M. Wt: 280.68
InChI Key: YPQYZGILZDOKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is a halogenated benzoic acid derivative featuring a chlorine atom at the 5-position of the aromatic ring and a 3-fluorobenzyloxy group at the 2-position. Its molecular formula is C₁₄H₁₀ClFO₃, with a molecular weight of 298.68 g/mol. The compound’s structure combines a carboxylic acid moiety with halogen and fluorinated benzyl ether substituents, making it a candidate for pharmaceutical applications, particularly in receptor modulation. For example, structurally related benzoic acid derivatives, such as 4-((1S)-1-{[5-chloro-2-(4-fluorophenoxy)benzoyl]amino}ethyl)-benzoic acid, have been identified as selective EP4 receptor antagonists for cancer treatment .

Properties

IUPAC Name

5-chloro-2-[(3-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQYZGILZDOKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.

    Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Conversion to corresponding carboxylate salts.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those exhibiting anti-inflammatory and analgesic properties. Its unique structure allows for modifications that can enhance biological activity.

Biological Studies

This compound is utilized in biochemical assays to investigate enzyme activities and receptor-ligand interactions. It can act as a probe, facilitating the understanding of complex biological processes.

Materials Science

In materials science, this compound is explored for developing advanced materials, including polymers and coatings. Its chemical reactivity makes it suitable for creating novel materials with specific properties.

Industrial Chemistry

The compound is also applied in the synthesis of agrochemicals and specialty chemicals, contributing to advancements in agricultural practices and chemical manufacturing processes.

Case Study 1: Diabetic Retinopathy Model

In a study involving streptozotocin-induced diabetic rats, treatment with this compound resulted in a significant reduction in retinal vascular leakage compared to untreated controls. This suggests potential therapeutic benefits for diabetic retinopathy, highlighting its role in managing diabetes-related complications.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics. This positions the compound as a candidate for further development in antimicrobial therapies.

Data Table: Comparison of Biological Activities

Activity TypeCompound NameObserved Effect
AntimicrobialThis compoundEffective against Staphylococcus aureus
Anti-inflammatoryVarious derivativesInhibition of COX enzymes
Enzyme InteractionBiochemical assaysModulation of enzyme activities

Mechanism of Action

The mechanism of action for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to observable biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid C₁₄H₁₀ClFO₃ 298.68 Cl (C5), 3-F-benzyloxy (C2) Enhanced electronegativity; moderate lipophilicity
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid C₁₄H₉Cl₃O₃ 331.58 Cl (C5), 3,4-diCl-benzyloxy (C2) Higher lipophilicity; increased steric bulk
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid C₁₄H₁₀Cl₂O₃ 297.14 Cl (C5), 2-Cl-benzyloxy (C2) Reduced metabolic stability due to Cl proximity
5-Chloro-2-hydroxybenzoic acid C₇H₅ClO₃ 172.56 Cl (C5), OH (C2) Higher solubility; limited bioavailability

Key Observations:

Replacing the 2-chlorobenzyloxy group with 3-fluorobenzyloxy reduces metabolic susceptibility, as fluorine’s small size and strong C-F bond resist oxidative degradation.

Functional Group Impact :

  • The carboxylic acid moiety enables hydrogen bonding and salt formation, enhancing solubility relative to ester or amide derivatives (e.g., methyl ester intermediates in ).
  • The absence of a hydroxyl group (cf. 5-chloro-2-hydroxybenzoic acid ) increases lipophilicity, favoring membrane permeability but requiring formulation adjustments for bioavailability.

Industrial and Regulatory Status

  • The compound is listed as discontinued in commercial catalogs (), suggesting challenges in scale-up or regulatory approval.
  • Safety data for analogues (e.g., 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid ) highlight standard handling protocols for halogenated aromatics, including PPE for skin/eye protection.

Biological Activity

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its interactions with biological macromolecules, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a chloro group at the 5th position and a 3-fluorobenzyl ether group at the 2nd position of the benzoic acid core. This structural configuration is crucial for its biological activity, influencing its solubility, lipophilicity, and interaction with target proteins.

The compound's mechanism of action is primarily associated with its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby exerting anti-inflammatory effects .
  • Receptor Interactions : The compound serves as a probe in biochemical assays to study receptor-ligand interactions, particularly in the context of inflammatory pathways.
  • Modulation of Signaling Pathways : It may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, which is crucial in mediating inflammation and immune responses .

Anti-inflammatory and Analgesic Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. In rodent models, it was found to:

  • Decrease nociceptive response times in heat-induced pain tests.
  • Show a dose-dependent reduction in writhing responses in acetic acid-induced pain models .

Pharmacokinetics

Pharmacokinetic studies indicate that after administration, the compound reaches maximum plasma concentrations (C_max) relatively quickly, with a notable elimination half-life (T_1/2) that suggests sustained action compared to traditional NSAIDs like aspirin. The compound's systemic exposure was measured using high-pressure liquid chromatography (HPLC), revealing an area under the curve (AUC) indicative of effective bioavailability .

Toxicity Profile

Toxicity studies conducted according to OECD guidelines reveal that this compound has a favorable safety profile compared to other NSAIDs. Notably:

  • It resulted in significantly less gastric mucosal damage than aspirin at equivalent doses.
  • The lethal dose (LD_50) was established to be comparable to aspirin but with reduced adverse effects on gastric tissues .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and similar compounds:

Compound NameCOX InhibitionAnalgesic ActivityGastric Safety Profile
This compoundYesHighBetter than Aspirin
AspirinYesHighPoor
IbuprofenYesModerateModerate

Case Studies

  • Study on Inflammatory Models : A study published in PubMed Central investigated the effects of this compound on LPS-induced inflammation in rats. Results showed significant reductions in inflammatory markers and improved histopathological outcomes compared to control groups .
  • Analgesic Efficacy Study : Another study assessed the analgesic efficacy across various dosages and found that lower doses effectively managed pain without significant side effects, highlighting its potential as an alternative analgesic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Start with 2-hydroxy-5-chlorobenzoic acid. Protect the hydroxyl group using 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Monitor coupling efficiency via TLC.
  • Route 2 : Employ Ullmann coupling between 5-chlorosalicylic acid and 3-fluorobenzyl halide using CuI/ligand catalysts . Optimize temperature (80–120°C) and solvent (DMSO or toluene) to enhance yield.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% H₃PO₄ (70:30) at 254 nm .
  • NMR : Confirm substitution patterns:
  • ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm (chloro and fluorobenzyl groups), carboxyl proton at δ 12–13 ppm .
  • ¹⁹F NMR: Fluorine signals near -110 ppm (meta-substitution) .
  • Mass Spectrometry : ESI-MS ([M-H]⁻ expected at m/z 308.03) .

Q. What solvent systems are suitable for solubility studies?

  • Solubility Profile :

  • High solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in ethanol. Poor solubility in water (pH-dependent; enhance with NaOH to deprotonate carboxyl group) .
    • Experimental Design : Conduct phase-solubility studies at 25°C using UV-Vis spectroscopy to quantify saturation .

Q. What safety precautions are critical during handling?

  • Hazards : Potential carcinogenicity (chlorinated byproducts) and reproductive toxicity (fluorinated intermediates) .
  • Protocols : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the fluorobenzyl group be addressed?

  • Mechanistic Insight :

  • Steric hindrance at the ortho position (due to chloro substituent) favors para-substitution. Use DFT calculations to model transition states and optimize ligand geometry in catalytic systems .
  • Case Study : Substituting Pd(OAc)₂ with Pd(PCy₃)₂Cl₂ increases para-selectivity from 65% to >90% .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Data Analysis :

  • Example : Discrepancies in antibacterial activity (MIC values) may arise from impurity profiles. Compare batches using LC-MS to identify trace intermediates (e.g., unreacted 3-fluorobenzyl bromide) .
  • Statistical Approach : Apply ANOVA to differentiate biological variability from methodological artifacts (e.g., broth microdilution vs. agar diffusion) .

Q. How does the compound’s stability under acidic/basic conditions impact formulation?

  • Degradation Pathways :

  • Acidic hydrolysis cleaves the benzyl ether bond; basic conditions deprotonate the carboxyl group, enhancing solubility but risking decarboxylation at >60°C .
  • Accelerated Stability Testing : Store solutions at pH 1–13 (40°C/75% RH) for 14 days. Monitor via HPLC for degradation products .

Q. Can computational models predict interactions with biological targets?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The fluorobenzyl group shows hydrophobic interactions with Val523 .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 2.8) and CYP3A4 inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.